4-(4-Fluorobenzyl)-4-methoxypiperidine
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Overview
Description
4-[(4-Fluorophenyl)methyl]-4-methoxypiperidine is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a fluorophenyl group and a methoxy group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-fluorophenyl)methyl]-4-methoxypiperidine typically involves the reaction of 4-fluorobenzyl chloride with 4-methoxypiperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 4-[(4-Fluorophenyl)methyl]-4-methoxypiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.
Scientific Research Applications
4-[(4-Fluorophenyl)methyl]-4-methoxypiperidine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-[(4-fluorophenyl)methyl]-4-methoxypiperidine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. For instance, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-Fluorophenylpiperidine: Similar structure but lacks the methoxy group.
4-Methoxypiperidine: Similar structure but lacks the fluorophenyl group.
4-Fluorophenylmethylpiperidine: Similar structure but lacks the methoxy group.
Uniqueness: 4-[(4-Fluorophenyl)methyl]-4-methoxypiperidine is unique due to the presence of both the fluorophenyl and methoxy groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H18FNO |
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Molecular Weight |
223.29 g/mol |
IUPAC Name |
4-[(4-fluorophenyl)methyl]-4-methoxypiperidine |
InChI |
InChI=1S/C13H18FNO/c1-16-13(6-8-15-9-7-13)10-11-2-4-12(14)5-3-11/h2-5,15H,6-10H2,1H3 |
InChI Key |
ORQZBMZKZBURSN-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCNCC1)CC2=CC=C(C=C2)F |
Origin of Product |
United States |
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